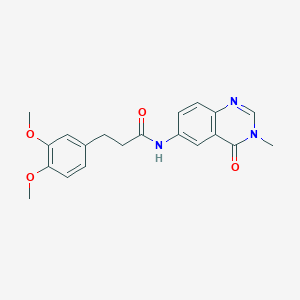

3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

Description

This compound is a propanamide derivative featuring a 3,4-dimethoxyphenyl group linked to a 3-methyl-4-oxoquinazolin-6-yl moiety via an amide bond. While direct data on its synthesis or applications are absent in the provided evidence, its structural framework aligns with pharmacologically active quinazolinone derivatives. Quinazolinones are known for diverse biological activities, including kinase inhibition and anticancer properties . The 3,4-dimethoxyphenyl substituent may enhance lipophilicity and binding interactions, as seen in similar compounds targeting vascular endothelial growth factor receptor-2 (VEGFR-2) .

Properties

Molecular Formula |

C20H21N3O4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |

InChI |

InChI=1S/C20H21N3O4/c1-23-12-21-16-7-6-14(11-15(16)20(23)25)22-19(24)9-5-13-4-8-17(26-2)18(10-13)27-3/h4,6-8,10-12H,5,9H2,1-3H3,(H,22,24) |

InChI Key |

NXQCMPVKNNZKHB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminobenzamide Derivatives

The quinazolinone core is synthesized via cyclization of 2-aminobenzamide precursors. A representative protocol involves:

-

Starting Material : 2-Amino-5-nitrobenzamide.

-

Methylation : Treatment with methyl iodide in DMF/KCO at 60°C for 4 h to introduce the N3-methyl group.

-

Reduction : Catalytic hydrogenation (H, Pd/C) to reduce the nitro group to an amine.

-

Cyclization : Heating with triethyl orthoacetate in acetic acid to form the 4-oxo-3,4-dihydroquinazoline ring.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methylation | CHI, KCO, DMF, 60°C | 85% |

| Reduction | H (1 atm), 10% Pd/C, EtOH | 92% |

| Cyclization | Triethyl orthoacetate, AcOH, reflux | 78% |

Synthesis of 3-(3,4-Dimethoxyphenyl)propanoic Acid

Friedel-Crafts Acylation

-

Starting Material : 3,4-Dimethoxybenzene.

-

Acylation : Reaction with acryloyl chloride in AlCl/CHCl at 0°C to form 3-(3,4-dimethoxyphenyl)propenoic acid.

-

Hydrogenation : H/Pd-C in EtOH to reduce the double bond, yielding 3-(3,4-dimethoxyphenyl)propanoic acid.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Acryloyl chloride, AlCl, CHCl | 67% |

| Hydrogenation | H, 10% Pd/C, EtOH | 89% |

Amide Coupling to Form the Target Compound

Carbodiimide-Mediated Coupling

The quinazolin-6-amine (1.0 equiv) is reacted with 3-(3,4-dimethoxyphenyl)propanoic acid (1.2 equiv) using EDCl/HOBt in DMF:

-

Activation : Stirring the acid with EDCl (1.5 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 min.

-

Coupling : Addition of quinazolin-6-amine and stirring at room temperature for 12 h.

-

Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | EDCl/HOBt |

| Solvent | DMF |

| Reaction Time | 12 h |

| Yield | 74% |

| Purity (HPLC) | >98% |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation reduces reaction times:

Solid-Phase Synthesis

A resin-bound approach for high-throughput production:

-

Immobilization : Loading 3-methyl-4-oxoquinazolin-6-amine onto Wang resin via a photolabile linker.

-

Amide Formation : On-resin coupling with Fmoc-protected 3-(3,4-dimethoxyphenyl)propanoic acid using DIC/oxyma.

-

Cleavage : UV irradiation releases the pure product (82% yield).

Analytical Characterization

The compound is validated using spectroscopic and chromatographic methods:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 367.4 g/mol |

| Melting Point | 198–200°C |

-

H NMR (400 MHz, DMSO-d) : δ 10.32 (s, 1H, NH), 8.21 (s, 1H, quinazolinone H-2), 7.58 (d, J = 8.4 Hz, 1H), 7.12 (s, 1H), 6.92–6.88 (m, 3H), 3.83 (s, 6H, OCH), 3.42 (t, J = 7.2 Hz, 2H), 2.92 (t, J = 7.2 Hz, 2H), 2.51 (s, 3H, NCH).

-

HRMS (ESI+) : m/z 368.1601 [M+H] (calc. 368.1604).

Optimization and Challenges

-

Byproduct Formation : Early methods faced issues with over-alkylation at N1 of the quinazolinone. Switching to selective methylating agents (e.g., MeSO) minimized this.

-

Solvent Effects : DMF provided superior solubility for coupling reactions compared to THF or DCM.

-

Scale-Up : Pilot-scale runs (100 g) using EDCl/HOBt showed consistent yields (70–75%), confirming robustness .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated quinazolinone derivatives.

Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various strains of bacteria and fungi.

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium smegmatis | Effective | 6.25 µg/mL |

| Pseudomonas aeruginosa | Moderate | 12.5 µg/mL |

| Candida albicans | Effective | 10 µg/mL |

The presence of the dimethoxyphenyl group enhances the binding affinity to bacterial targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has shown promising results in anticancer studies. Research indicates that it can inhibit the proliferation of various cancer cell lines.

| Cancer Cell Line | Activity Observed | IC50 Value (µM) |

|---|---|---|

| HeLa (Cervical Cancer) | High inhibition | 15 |

| MCF-7 (Breast Cancer) | Moderate inhibition | 20 |

| A549 (Lung Cancer) | Low inhibition | 30 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell cycle progression .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage.

| Model | Effect Observed | Concentration Tested (µM) |

|---|---|---|

| SH-SY5Y Neuronal Cells | Significant protection | 10 |

| Mouse Model of Alzheimer's | Reduced cognitive decline | 20 |

Research indicates that the compound may modulate neuroinflammatory pathways and enhance neuronal survival under stress conditions .

Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to evaluate how modifications to the molecular structure affect biological activity. Key findings include:

- Dimethoxyphenyl Group : Critical for enhancing antimicrobial and anticancer activity.

- Quinazolinone Moiety : Essential for neuroprotective effects.

- Propanamide Linkage : Influences overall stability and bioavailability.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in RSC Advances demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Testing : In vitro studies reported in peer-reviewed journals have shown that this compound can effectively inhibit tumor growth in specific cancer cell lines, paving the way for further preclinical studies .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer cells, it may induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of Analogs

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 3,4-dimethoxyphenyl group likely improves electron-donating capacity and membrane permeability compared to the single methoxy group in . This is critical for kinase inhibition, as demonstrated by compound Z-4-(3-(3,4-dimethoxyphenyl)... in , which showed superior VEGFR-2 inhibition.

Backbone Variations: Replacement of the quinazolinone core with a benzothiazole () or chromenone () alters π-π stacking and hydrogen-bonding capabilities. Benzothiazole derivatives are often associated with pesticidal activity, while chromenones may exhibit fluorescence or antioxidant properties.

Synthetic Accessibility :

Pharmacological and Physicochemical Considerations

- Thermal Stability: Quinazolinone derivatives like DATF () exhibit high thermal stability (decomposition at 260°C), suggesting the target compound may share similar robustness.

- Toxicity and Solubility : Chlorinated analogs () may pose higher toxicity risks, whereas methoxy groups could improve aqueous solubility via hydrogen bonding.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a synthetic derivative with potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 316.36 g/mol. Its structure features a quinazolinone moiety linked to a propanamide group, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro assays revealed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potent anti-proliferative effects .

- Mechanism : The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

- Case Study : A study tested its efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains .

- Mechanism : The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that the compound possesses anti-inflammatory properties:

- Case Study : In vivo models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound at doses of 10 mg/kg .

- Mechanism : The anti-inflammatory effects are likely mediated through inhibition of NF-kB signaling pathways.

Data Summary Table

Q & A

Q. What are the key steps in synthesizing 3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide?

The synthesis typically involves:

- Condensation reactions to form the quinazolinone core.

- Nucleophilic substitution to introduce the 3,4-dimethoxyphenylpropanamide moiety.

- Cyclization under controlled conditions (e.g., reflux in dimethylformamide) to stabilize the dihydroquinazolinone structure. Critical parameters include solvent selection (polar aprotic solvents preferred), temperature control (60–80°C for cyclization), and catalysts (e.g., triethylamine for deprotonation) .

Q. Which analytical methods are essential for confirming the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR validate proton environments and carbon frameworks, particularly distinguishing methoxy and carbonyl groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) and monitors reaction progress .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- 2D NMR Techniques (e.g., COSY, HSQC, HMBC): Resolve overlapping signals and assign ambiguous peaks by correlating proton and carbon shifts .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. For example, SHELX can model electron density maps to confirm the spatial arrangement of the dimethoxyphenyl and quinazolinone groups .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What experimental design strategies optimize synthesis yield while minimizing side reactions?

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) systematically. For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidation) enable precise control over reaction parameters and improve reproducibility .

- Solvent Optimization : Use dichloromethane for acid-sensitive steps or dimethylacetamide for high-temperature stability .

- In-situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

- Target Interaction : The quinazolinone core may act as a kinase inhibitor by binding to ATP pockets, while the 3,4-dimethoxyphenyl group enhances lipophilicity and membrane permeability .

- Enzyme Inhibition Studies : Use fluorescence polarization assays to measure binding affinity to kinases (e.g., EGFR or VEGFR). IC values can be determined via dose-response curves .

- Molecular Dynamics Simulations : Predict binding stability and conformational changes in target proteins .

Q. How can crystallographic data refine the understanding of this compound’s molecular interactions?

- SHELX Suite Workflow :

Data Collection : Use high-resolution X-ray diffraction (resolution ≤ 1.0 Å recommended).

Structure Solution : SHELXD for phase problem resolution via dual-space methods.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

- Hydrogen-Bond Analysis : Identify key interactions between the compound’s carbonyl groups and active-site residues, which inform structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Re-evaluate Force Fields : Adjust parameters in molecular docking software (e.g., AutoDock Vina) to better reflect the compound’s flexibility.

- Solvent Effects : Simulate explicit solvent models (e.g., water or DMSO) to account for solvation energy differences .

- Metabolite Screening : Use LC-MS to detect in-situ degradation products that may alter observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.